5-Bromo-2-hydrazinylpyridine-3-carbonitrile
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Overview
Description
5-Bromo-2-hydrazinylpyridine-3-carbonitrile is a chemical compound with the molecular formula C6H5BrN4 and a molecular weight of 213.0347 g/mol . This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a carbonitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydrazinylpyridine-3-carbonitrile typically involves the bromination of 2-hydrazinylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydrazinylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the carbonitrile group can produce primary amines. Substitution of the bromine atom can lead to various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-hydrazinylpyridine-3-carbonitrile is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydrazinylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine atom and the hydrazinyl group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydrazinopyridine: This compound is similar in structure but lacks the carbonitrile group, which can affect its reactivity and applications.
2-Hydrazinylpyridine-3-carbonitrile: This compound lacks the bromine atom, which can influence its chemical properties and reactivity.
Uniqueness
5-Bromo-2-hydrazinylpyridine-3-carbonitrile is unique due to the presence of both the bromine atom and the carbonitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibitors .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-2-hydrazinylpyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-4(2-8)6(11-9)10-3-5/h1,3H,9H2,(H,10,11) |
InChI Key |
NPAGRRYEWXSNOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)NN)Br |
Origin of Product |
United States |
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